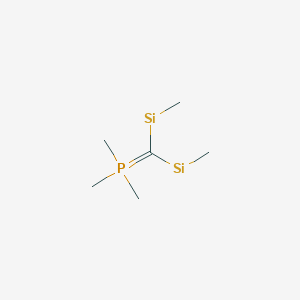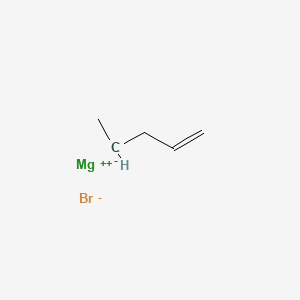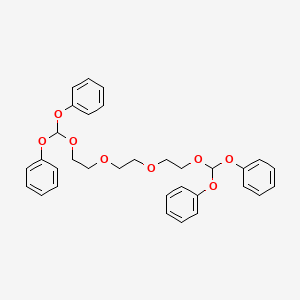
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol is an organic compound characterized by its unique structure, which includes three hydroxyl groups attached to a benzene ring substituted with two phenylpropan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,2,3-triol (pyrogallol) and 2-phenylpropan-2-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups of benzene-1,2,3-triol.
Substitution Reaction: The deprotonated benzene-1,2,3-triol undergoes a nucleophilic substitution reaction with 2-phenylpropan-2-yl bromide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The phenylpropan-2-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylpropan-2-yl groups may interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol: Similar structure but different substituents.
2-(2-Hydroxy-3,5-di-α-cumylphenyl)-2H-benzotriazole: Contains benzotriazole moiety instead of hydroxyl groups.
Uniqueness
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol is unique due to its combination of hydroxyl groups and phenylpropan-2-yl substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64888-14-8 |
|---|---|
Fórmula molecular |
C24H26O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4,6-bis(2-phenylpropan-2-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C24H26O3/c1-23(2,16-11-7-5-8-12-16)18-15-19(21(26)22(27)20(18)25)24(3,4)17-13-9-6-10-14-17/h5-15,25-27H,1-4H3 |
Clave InChI |
KGOTWUMCIWSIOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2O)O)O)C(C)(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)





![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)







